molecular formula C10H6Br2 B041722 1,4-Dibromonaphthalene CAS No. 83-53-4

1,4-Dibromonaphthalene

Cat. No.: B041722
CAS No.: 83-53-4
M. Wt: 285.96 g/mol
InChI Key: IBGUDZMIAZLJNY-UHFFFAOYSA-N
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Description

1,4-Dibromonaphthalene (CAS: 83-53-4) is a brominated aromatic compound with the molecular formula C₁₀H₆Br₂ and a molecular weight of 285.96 g/mol. It is a pale yellow to off-white crystalline solid with a melting point of 80–82 °C and a boiling point of 334.7 °C at atmospheric pressure . Its density is 1.834 g/cm³, and it exhibits a refractive index of 1.688 . This compound is widely utilized as a precursor in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing π-extended polymers, nanographenes, and asymmetric boron-stereogenic BODIPYs . Its regioselective synthesis using catalysts like Synclyst 13 (91% yield) highlights its industrial relevance .

Preparation Methods

Direct Bromination of Naphthalene

High-Temperature Bromination in Methylene Chloride

The most efficient method for synthesizing 1,4-dibromonaphthalene involves the direct bromination of naphthalene using stoichiometric bromine in methylene chloride at elevated temperatures. A study demonstrated that reacting naphthalene with 2 equivalents of bromine in a minimal volume of CH2_2Cl2_2 at 230–250°C yields this compound in 90% purity . The reaction proceeds via electrophilic aromatic substitution, where bromine selectively targets the α-positions (1- and 4-positions) of naphthalene due to kinetic control under high-temperature conditions.

Table 1: Reaction Conditions for Direct Bromination

ReactantsSolventTemperatureBromine EquivalentsYield
Naphthalene + Br2_2CH2_2Cl2_2230–250°C290%

This method’s regioselectivity is attributed to the stability of the arenium ion intermediate formed at the α-position, which is less sterically hindered compared to β-substitution . Side products, such as 1,5-dibromonaphthalene, are minimized by maintaining a strict 2:1 bromine-to-naphthalene ratio.

Bromination of Tetralin Followed by Dehydrohalogenation

Photobromination of Tetralin

An alternative route involves the exhaustive bromination of tetralin (1,2,3,4-tetrahydronaphthalene) under photolytic conditions. Irradiating tetralin with bromine in carbon tetrachloride at 230°C produces 1,2,3,4,5-pentabromo-1,2,3,4-tetrahydronaphthalene as a key intermediate . This step exploits the benzylic C–H bonds’ susceptibility to radical bromination, resulting in a polybrominated tetralin derivative.

Base-Induced Elimination

The pentabrominated intermediate undergoes dehydrohalogenation using a strong base, such as potassium tert-butoxide (t-BuOK), to yield this compound. This elimination step removes two equivalents of HBr, restoring aromaticity and achieving 91% conversion efficiency .

Table 2: Two-Step Synthesis via Tetralin

StepReagents/ConditionsProductYield
PhotobrominationBr2_2, CCl4_4, 230°C, hv1,2,3,4,5-Pentabromotetralin80%
Eliminationt-BuOK, THF, refluxThis compound91%

This method is advantageous for large-scale production due to its high overall yield (73%) and operational simplicity .

Bromination of 1-Bromonaphthalene

Regioselective Bromination

Introducing a second bromine atom to 1-bromonaphthalene requires precise control over reaction parameters. Heating 1-bromonaphthalene with bromine in methylene chloride at 230°C produces this compound with 85% regioselectivity . The existing bromine atom directs subsequent substitution to the para-position (4-position) through resonance stabilization of the intermediate.

Table 3: Bromination of 1-Bromonaphthalene

ReactantSolventTemperatureBromine EquivalentsYield
1-BromonaphthaleneCH2_2Cl2_2230°C185%

Competing pathways, such as 1,5-dibromonaphthalene formation, are suppressed by limiting bromine to 1 equivalent and avoiding prolonged reaction times .

Comparative Analysis of Synthesis Methods

Table 4: Method Comparison

MethodAdvantagesLimitationsScalability
Direct BrominationHigh yield (90%), minimal stepsRequires high temperaturesIndustrial
Tetralin BrominationHigh purity, scalableMulti-step, longer reaction timePilot-scale
1-Bromonaphthalene RouteRegioselectiveModerate yield (85%)Laboratory

The direct bromination method is optimal for industrial applications due to its simplicity and yield, while the tetralin route offers superior purity for specialized applications .

Scientific Research Applications

Key Spectroscopic Data

  • Infrared (IR) Spectroscopy : Distinct bands for C-H stretching vibrations and C-Br stretching vibrations.
  • Raman Spectroscopy : Characteristic peaks corresponding to the vibrational modes of the naphthalene ring system.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Signals revealing the electronic environment of hydrogen and carbon atoms within the molecule.

Scientific Research Applications

1,4-Dibromonaphthalene is utilized in various scientific domains:

Organic Synthesis

  • Building Block : It serves as a crucial intermediate in synthesizing functional materials such as polymers and coordination complexes. Its structure allows for facile reactions leading to various derivatives .
  • Antifungal Agents : Derivatives like 2,3-dibromonaphthalene-1,4-dione exhibit potent antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 1.56 to 6.25 µg/mL. The mechanism involves disrupting fungal membrane permeability.
  • Cytotoxicity : Research indicates that dibromonaphthalene derivatives can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

Material Science

  • Organic Electronic Devices : DBN is used in the production of organic light-emitting diodes (OLEDs) and organic photovoltaic materials due to its ambipolar properties and thermal stability .
  • Phosphorescent Materials : It acts as a triplet excitation acceptor, enhancing phosphorescent properties in various applications .

Case Study 1: Antifungal Efficacy

A study demonstrated that naphthoquinone derivatives derived from this compound exhibited varying degrees of antifungal activity against multiple fungal strains. The structural variations significantly influenced their efficacy, highlighting the importance of chemical modifications for enhanced biological activity.

Case Study 2: Cancer Research

Investigations into the cytotoxic effects of dibromonaphthalenes revealed their potential in cancer treatment. Specific derivatives were shown to effectively induce apoptosis in certain cancer cell lines, paving the way for further research into their therapeutic applications.

Applications Summary Table

Application AreaSpecific Use CasesNotable Findings
Organic SynthesisBuilding block for polymers and coordination complexesFacilitates synthesis of complex organic compounds
Biological ActivityAntifungal agentsEffective against Candida albicans with low MIC values
Material ScienceOLEDs and organic photovoltaicsExhibits ambipolar properties and high thermal stability
Phosphorescent MaterialsTriplet excitation acceptorEnhances phosphorescent properties

Mechanism of Action

The mechanism of action of 1,4-dibromonaphthalene involves its ability to participate in various chemical reactions due to the presence of bromine atoms, which are good leaving groups. This makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .

Comparison with Similar Compounds

Structural and Regiochemical Isomers

1,5-Dibromonaphthalene

  • Synthesis : Produced via bromination of 1-bromonaphthalene or naphthalene using KSF clay, yielding 21% 1,5-dibromonaphthalene alongside 73% 1,4-isomer at 120 °C .
  • Applications : Used in supramolecular chemistry for synthesizing ligands like 1,5-(4,4'-dipyridyl)naphthalene via Suzuki coupling .
  • Key Difference : The 1,5-isomer lacks the symmetry of 1,4-dibromonaphthalene, leading to divergent crystal packing and reactivity in cross-coupling reactions .

1,8-Dibromonaphthalene

  • Synthesis: Derived from BN-doped precursors for creating amorphous monolayer carbon films .
  • Electronic Properties : The peri-bromination (1,8-positions) induces steric strain, altering electronic properties compared to the para-substituted 1,4-isomer .

1,4,5,8-Tetrabromonaphthalene

  • Properties : A fully brominated derivative (CAS: 6596-45-8) with a molecular weight of 443.76 g/mol. Its increased bromine content enhances thermal stability but reduces solubility in common organic solvents .

Physicochemical Properties

Property This compound 1,5-Dibromonaphthalene 1,8-Dibromonaphthalene
Melting Point (°C) 80–82 75–78 (reported) Not reported
Boiling Point (°C) 334.7 ~320 (estimated) >350 (decomposes)
Density (g/cm³) 1.834 ~1.8 Not reported
Refractive Index 1.688 Not reported Not reported
Solubility Low in polar solvents Similar to 1,4-isomer Poor due to steric hindrance

Cross-Coupling Reactions

  • This compound: Preferred for Suzuki-Miyaura couplings due to symmetric para-substitution, enabling efficient synthesis of linear polymers and nanographenes . Asymmetric variants using chiral ligands yield enantiopure BODIPYs with >90% ee .
  • 1,5-Dibromonaphthalene : Less reactive in cross-coupling due to asymmetric substitution; requires optimized conditions for biphenyl ligand synthesis .

Polymerization

  • This compound : Forms poly(1,4-naphthalene) via Bergman cyclization, confirmed by UV-vis and MALDI-TOF MS .
  • 1,5-Dibromonaphthalene: No reported polymerization studies, likely due to regiochemical constraints.

Structural Insights

  • Crystal Packing : this compound adopts a planar structure with Br···Br distances of 3.56 Å, favoring π-π stacking . In contrast, 1,5-dibromonaphthalene exhibits distorted packing due to asymmetric bromine placement .
  • Electronic Effects : Zeeman studies reveal the lowest triplet state of this compound is ³B₂, influenced by spin-orbit coupling with singlet states .

Biological Activity

1,4-Dibromonaphthalene (DBN) is an aromatic compound with significant biological activity, particularly in antifungal and cytotoxic contexts. This article explores its biological properties, mechanisms of action, and implications for therapeutic use, drawing from diverse scientific studies and findings.

This compound is synthesized primarily through the bromination of naphthalene or its derivatives. The regioselectivity of bromination can be influenced by various factors including temperature and the presence of catalysts. For instance, high yields of this compound have been achieved under controlled conditions using bromine in dichloromethane at low temperatures .

Antifungal Activity

Recent studies have highlighted the antifungal potential of this compound derivatives, particularly 2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ). This compound demonstrated potent antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) ranging from 1.56 to 6.25 µg/mL . The mechanism involves disrupting fungal membrane permeability, leading to increased leakage of cellular components.

Table 1: Antifungal Activity of 2,3-DBNQ

OrganismMIC (µg/mL)Mechanism of Action
Candida albicans1.56 - 6.25Disruption of membrane permeability
Aspergillus nigerNot specifiedPotentially similar to C. albicans

Cytotoxicity

While exhibiting antifungal properties, this compound also presents cytotoxic effects on human cells. In MRC-5 fibroblast cell lines, the IC50 value was determined to be 15.44 µM . This indicates a need for caution in therapeutic applications due to potential toxicity.

Table 2: Cytotoxic Effects on Human Cell Lines

Cell LineIC50 (µM)
MRC-515.44

The primary mechanism by which 2,3-DBNQ exerts its antifungal effects appears to be through the disruption of fungal cell membranes rather than targeting cell wall integrity. Sorbitol protection assays indicated that the MIC remained unchanged in the presence of sorbitol, suggesting that the compound does not interfere with cell wall synthesis .

Case Studies and Research Findings

Several studies have examined the biological activity of dibromonaphthalene derivatives:

  • Antifungal Efficacy : A study demonstrated that naphthoquinone derivatives exhibit varying degrees of antifungal activity against multiple strains of fungi. The efficacy was linked to structural variations in the compounds .
  • Cytotoxicity in Cancer Research : Research into the cytotoxic effects of dibromonaphthalenes has indicated potential applications in cancer treatment due to their ability to induce apoptosis in specific cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 1,4-Dibromonaphthalene with high regioselectivity?

  • Methodological Answer : High regioselectivity (91% yield) is achieved using Synclyst 13 as a catalyst under bromination conditions, while montmorillonite KSF clay produces a mixture of 1,4- and 1,5-dibromonaphthalene isomers . Purification via crystallization improves isomer separation, yielding 40% pure 1,5-dibromonaphthalene . Key parameters include stoichiometric control of Br₂ (1-2 equivalents) and reaction temperature (optimized at 50–70°C) to minimize polybromination .

Q. How can researchers confirm the molecular structure and purity of synthesized this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, with unit cell parameters a = 5.0928 Å, b = 11.932 Å, c = 15.779 Å, and hydrogen-bond geometry (C–H···O interactions at 2.68–2.82 Å) . Purity is validated via GC-MS (>97% by GC) and melting point analysis (80–82°C) . Solid-state NMR and IR spectroscopy further corroborate functional group integrity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) due to its irritant properties (R36/37/38) . Store in sealed containers at room temperature, away from oxidizers and acids . Work under fume hoods to avoid inhalation (vapor pressure: 0–93.326 Pa at 25°C) and dispose of waste via halogenated solvent protocols .

Advanced Research Questions

Q. How do different bromination catalysts influence product distribution in naphthalene polybromination reactions?

  • Methodological Answer : Synclyst 13 favors this compound (91% yield), while montmorillonite KSF clay yields mixtures (e.g., 1,4- and 1,5-isomers) due to differences in Br₂ activation and steric effects . For polybromination, excess Br₂ (3–4 equivalents) over montmorillonite KSF produces tri-/tetra-bromonaphthalenes, which can undergo proto-debromination with BuLi to synthesize linear derivatives like 2,6-dibromonaphthalene .

Q. What analytical challenges arise when detecting trace levels of this compound in environmental samples?

  • Methodological Answer : Low water solubility (347.9 µg/L at 25°C) and matrix interference complicate detection . Use SPE (solid-phase extraction) with C18 cartridges and analyze via GC-ECD or HPLC-MS/MS (LOQ <1 ppb) . Cross-validate with isotope dilution for accuracy in complex matrices like soil or biota .

Q. What methodologies exist for computational modeling of this compound’s electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict HOMO-LUMO gaps (~4.5 eV) and charge distribution, correlating with experimental UV-vis spectra (λmax ≈ 290 nm) . Molecular dynamics simulations assess π-π stacking behavior in crystal lattices, validated against SC-XRD data .

Q. Data Contradiction Analysis

  • Catalyst Selectivity : Synclyst 13’s high selectivity for this compound contrasts with montmorillonite KSF’s mixed outputs, suggesting pore size and Br₂ diffusion kinetics as critical variables. Researchers must optimize catalyst loading (10–20 wt%) and reaction time (2–4 hrs) to reconcile discrepancies .
  • Environmental Persistence : While this compound’s low solubility suggests limited mobility, its detection in biota () implies bioaccumulation potential. Discrepancies highlight the need for site-specific half-life studies under varying pH and microbial activity .

Properties

IUPAC Name

1,4-dibromonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6Br2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGUDZMIAZLJNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058893
Record name Naphthalene, 1,4-dibromo-
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Molecular Weight

285.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83-53-4
Record name 1,4-Dibromonaphthalene
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Record name Naphthalene, 1,4-dibromo-
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Record name Naphthalene, 1,4-dibromo-
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Record name Naphthalene, 1,4-dibromo-
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Record name 1,4-dibromonaphthalene
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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